2,2-diphenyl-N-quinolin-5-ylacetamide 2,2-diphenyl-N-quinolin-5-ylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0653489
InChI: InChI=1S/C23H18N2O/c26-23(25-21-15-7-14-20-19(21)13-8-16-24-20)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,22H,(H,25,26)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4
Molecular Formula: C23H18N2O
Molecular Weight: 338.4 g/mol

2,2-diphenyl-N-quinolin-5-ylacetamide

CAS No.:

Cat. No.: VC0653489

Molecular Formula: C23H18N2O

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2,2-diphenyl-N-quinolin-5-ylacetamide -

Specification

Molecular Formula C23H18N2O
Molecular Weight 338.4 g/mol
IUPAC Name 2,2-diphenyl-N-quinolin-5-ylacetamide
Standard InChI InChI=1S/C23H18N2O/c26-23(25-21-15-7-14-20-19(21)13-8-16-24-20)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,22H,(H,25,26)
Standard InChI Key XGPSUFRRRBCDBR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

Introduction

Structural Features and Physical Properties

2,2-Diphenyl-N-quinolin-5-ylacetamide is a synthetic organic compound characterized by several distinct structural components. The molecule contains a quinoline moiety with the amide linkage at position 5, two phenyl groups attached to the alpha carbon of the acetamide group, and an acetamide functional group serving as the connecting bridge between these components.

The compound's theoretical molecular formula is C23H18N2O with an estimated molecular weight of approximately 338.4 g/mol, comparable to its positional isomer 2,2-diphenyl-N-(quinolin-8-yl)acetamide. Its structural features suggest it would likely appear as a crystalline solid at room temperature, exhibiting moderate to low water solubility due to its lipophilic character contributed by the phenyl and quinoline groups.

Key Structural Components

The structure of 2,2-diphenyl-N-quinolin-5-ylacetamide can be broken down into three principal components:

  • A quinoline heterocyclic system with the nitrogen atom in position 1 and an amide connection at position 5

  • An acetamide linker (–NHCOCH–) connecting the quinoline and diphenylmethyl groups

  • Two phenyl rings attached to a single carbon (diphenylmethyl group)

These structural components are expected to contribute to the compound's chemical reactivity, physical properties, and biological activities.

Predicted Physical and Chemical Properties

Based on structural similarity with 2,2-diphenyl-N-(quinolin-8-yl)acetamide and other quinoline-acetamide derivatives, the following properties can be reasonably predicted:

Physical Properties

Table 1: Predicted Physical Properties of 2,2-Diphenyl-N-Quinolin-5-Ylacetamide

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on similar quinoline-acetamide derivatives
Molecular Weight338.4 g/molCalculated from molecular formula C23H18N2O
SolubilityPoorly soluble in water; Soluble in organic solventsBased on lipophilic character of similar compounds
LogP (o/w)Approximately 4.5-5.5Estimated from similar quinoline derivatives with diphenyl groups
TPSA~51-80 ŲComparable to similar quinoline derivatives

Chemical Reactivity

The compound would likely demonstrate reactivity patterns similar to other quinoline-acetamide derivatives, including:

  • Nucleophilic susceptibility at the carbonyl carbon of the acetamide group

  • Potential for coordination with metal ions through the quinoline nitrogen and acetamide oxygen

  • Possibilities for functionalization at various positions on the quinoline ring

The presence of the quinoline moiety suggests potential for coordination chemistry applications, as quinoline derivatives have been documented to form complexes with various metal ions .

Predicted Biological Activities

Based on the known properties of structurally similar quinoline-acetamide compounds, 2,2-diphenyl-N-quinolin-5-ylacetamide might exhibit several biological activities of interest to medicinal chemistry researchers.

Structure-Activity Relationship Considerations

The positioning of the acetamide group at the 5-position of the quinoline ring (compared to the 8-position in better-studied analogs) may significantly influence its biological activity profile. The 5-position attachment creates a different spatial arrangement that could alter receptor binding characteristics and cell penetration properties.

Table 2: Comparison of Predicted Activities with Similar Compounds

CompoundStructural DifferenceReported/Predicted Activities
2,2-Diphenyl-N-quinolin-5-ylacetamideAcetamide at position 5Predicted: Antimicrobial, anti-inflammatory, potential anticancer
2,2-Diphenyl-N-(quinolin-8-yl)acetamideAcetamide at position 8Antimicrobial, anti-inflammatory, anticancer properties
2-Phenylquinolin-4-aryl carboxamidesDifferent substitution patternAnticancer and antimicrobial activities

Drug-Like Properties and ADME Predictions

The predicted drug-like properties of 2,2-diphenyl-N-quinolin-5-ylacetamide provide insights into its potential pharmaceutical applications. Based on similar compounds, we can reasonably estimate several important parameters.

Predicted Pharmacokinetic Parameters

Table 3: Predicted ADME Properties

PropertyPredicted Value/ClassificationBasis for Prediction
GI AbsorptionModerate to HighBased on similar quinoline derivatives
BBB PermeabilityLow to ModerateBased on molecular weight and TPSA estimates
Hepatotoxicity RiskPossibleMany quinoline derivatives show hepatotoxicity potential
CYP InhibitionPotential inhibition of CYP2D6 and CYP3A4Based on similar compounds with quinoline and diphenyl groups
Lipinski's Rule of FiveLikely compliantBased on predicted molecular properties

Lipinski's Rule Assessment

The compound likely adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability:

  • Molecular weight < 500 (predicted: 338.4 g/mol)

  • LogP < 5 (estimated: 4.5-5.5)

  • Hydrogen bond donors < 5 (present: 1)

  • Hydrogen bond acceptors < 10 (present: 3)

Comparison with Analogous Compounds

Understanding the relationship between 2,2-diphenyl-N-quinolin-5-ylacetamide and structurally similar compounds provides valuable context for predicting its properties and behavior.

Structural Analogues

Table 4: Comparison with Structural Analogues

CompoundKey Structural DifferencesKnown Properties and Applications
2,2-Diphenyl-N-(quinolin-8-yl)acetamideAcetamide at position 8 instead of 5Antimicrobial, anti-inflammatory, and anticancer properties; potential metal coordination
N-(Quinolin-8-yl)acetamideLacks diphenyl groupsSimpler structure; used as intermediate in synthesis
2,2-Diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamideContains oxadiazole instead of quinolineDifferent biological target profile
2-Phenylquinolin-4-carboxamidesDifferent substitution patternDocumented anticancer activity

Structure-Property Relationships

The positional isomerism between 2,2-diphenyl-N-quinolin-5-ylacetamide and its 8-substituted analog likely affects several key properties:

  • Electronic distribution: Different electron density across the quinoline system

  • Spatial arrangement: Changed vector relationships between functional groups

  • Receptor interactions: Altered binding modes with biological targets

  • Physicochemical properties: Potentially different solubility, partition coefficient, and crystal packing

These differences highlight the importance of studying positional isomers individually to understand their unique properties and applications.

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